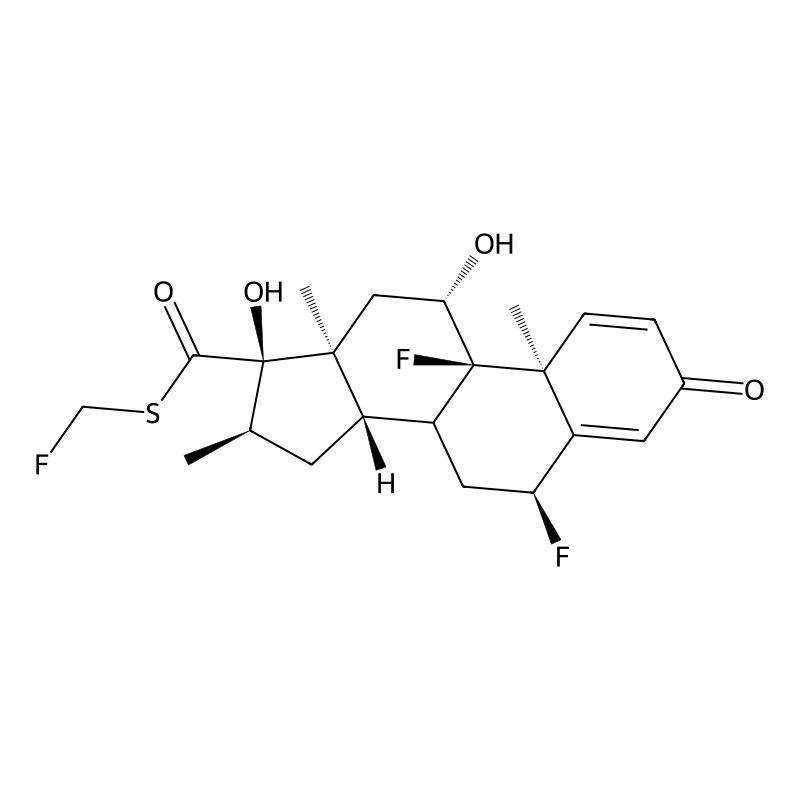

Fluticasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding the Mechanism of Action

Despite its widespread use, researchers continue to investigate the intricate mechanisms by which fluticasone exerts its anti-inflammatory effects. Studies suggest it binds to glucocorticoid receptors in immune cells, leading to a cascade of events that suppress the production of inflammatory mediators like cytokines and chemokines []. However, the exact pathways and potential variations in individual responses remain a topic of ongoing research [].

Exploring New Delivery Methods

Researchers are actively exploring new and improved methods for delivering fluticasone to targeted tissues. This includes investigating novel formulations like liposomes and nanoparticles that could enhance drug delivery and potentially reduce systemic side effects []. Additionally, research is ongoing on alternative delivery routes, such as inhalation for treating inflammatory bowel disease [].

Investigating Fluticasone for Additional Applications

Beyond its established uses, fluticasone is being investigated for its potential benefits in various other conditions. These include:

- Chronic obstructive pulmonary disease (COPD): Studies are exploring the effectiveness of fluticasone in combination with other medications for managing the symptoms of COPD [].

- Eosinophilic esophagitis: Fluticasone's ability to suppress inflammation makes it a potential candidate for treating this condition, characterized by inflammation in the esophagus [].

- Autoimmune diseases: Research is ongoing to investigate the potential use of fluticasone in managing autoimmune diseases like lupus, where it may help control inflammation [].

Fluticasone is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is effective in treating various conditions, including asthma, chronic obstructive pulmonary disease, and allergic rhinitis. Fluticasone exists in several forms, notably as fluticasone propionate and fluticasone furoate, each with distinct pharmacological profiles and applications. The molecular formula for fluticasone is with a molecular weight of approximately 444.51 g/mol for fluticasone propionate and with a molecular weight of about 538.6 g/mol for fluticasone furoate .

- Ester Hydrolysis: The furoate ester group in fluticasone furoate can be hydrolyzed in aqueous environments, affecting its pharmacokinetics.

- Electrophilic Substitution: The presence of fluorine atoms allows for potential electrophilic aromatic substitution reactions.

- Oxidation and Reduction: Functional groups within the molecule may undergo oxidation or reduction, leading to various metabolites.

- Conjugation Reactions: Fluticasone can undergo glucuronidation or sulfation in the liver to enhance water solubility for excretion .

Fluticasone exhibits potent anti-inflammatory effects by binding to glucocorticoid receptors, which modulates gene expression related to inflammation. It inhibits the action of nuclear factor kappa B and reduces the recruitment of inflammatory cells such as eosinophils and mast cells. Additionally, fluticasone increases the expression of anti-inflammatory proteins like annexin-1 and inhibits cytokine production, contributing to its therapeutic effects in respiratory conditions .

The synthesis of fluticasone involves several steps:

- Starting Material Preparation: A compound containing a steroid backbone is reacted with furoyl chloride in the presence of a catalyst such as N,N-Dimethylaminopyridine (DMAP) and tripropylamine.

- Formation of Intermediate Compounds: This reaction produces an intermediate that is subsequently treated with N-methylpiperazine to introduce fluorinated substituents.

- Final Product Formation: The final step involves fluoromethylation to yield fluticasone furoate or propionate .

Fluticasone is primarily used in:

- Asthma Management: It helps reduce airway inflammation and improve lung function.

- Chronic Obstructive Pulmonary Disease: Fluticasone aids in managing symptoms and exacerbations.

- Allergic Rhinitis: It alleviates nasal congestion and other allergy symptoms.

- Dermatological Conditions: Fluticasone is effective in treating inflammatory skin disorders due to its anti-inflammatory properties .

Fluticasone interacts with various biological pathways:

- Glucocorticoid Receptors: It acts as an agonist, modulating inflammatory responses.

- Cytosolic Phospholipase A2: Fluticasone inhibits this enzyme, reducing the availability of arachidonic acid for eicosanoid synthesis.

- Drug Interactions: Co-administration with other medications metabolized by cytochrome P450 3A4 can affect fluticasone's metabolism and efficacy .

Fluticasone shares similarities with other corticosteroids but has unique properties that enhance its effectiveness and safety profile. Below are some comparable compounds:

| Compound | Molecular Formula | Unique Properties |

|---|---|---|

| Fluticasone Propionate | Higher systemic bioavailability; used mainly for asthma | |

| Budesonide | Less potent than fluticasone; used for asthma and Crohn's disease | |

| Mometasone Furoate | Strong anti-inflammatory effects; lower systemic absorption | |

| Beclomethasone Dipropionate | Effective for asthma; less lipophilic compared to fluticasone |

Fluticasone's unique fluorinated structure enhances its potency and duration of action compared to these similar compounds. Its high lipophilicity allows for effective receptor occupancy with lower doses than some alternatives .

This comprehensive report examines the synthetic chemistry and process optimization aspects of fluticasone manufacturing, focusing specifically on industrial synthesis routes for fluticasone derivatives, optimization of key chemical transformations, and solid-state engineering considerations for active pharmaceutical ingredient production. The analysis encompasses cutting-edge methodologies including decarboxylative fluorination techniques and advanced oxidation systems that have revolutionized fluticasone synthesis, alongside critical polymorphism control strategies essential for consistent pharmaceutical manufacturing.

Synthetic Chemistry and Process Optimization

Industrial Synthesis Routes for Fluticasone Derivatives

The industrial synthesis of fluticasone derivatives has undergone significant advancement through the development of novel synthetic methodologies that address both environmental concerns and economic efficiency. The traditional synthetic routes, while effective, presented substantial challenges including the use of toxic reagents, expensive starting materials, and environmentally harmful processes that limited their industrial scalability [1] [2].

Decarboxylative Fluorination Methodologies

Decarboxylative fluorination represents a paradigm shift in fluticasone synthesis, offering a more sustainable and efficient approach to introducing fluorine atoms into the steroid backbone. This methodology has emerged as a cornerstone technology for modern pharmaceutical manufacturing, particularly in the context of fluticasone propionate production [3] [4] [2].

The mechanistic foundation of decarboxylative fluorination involves the formation of alkyl radicals through carbon dioxide extrusion from carboxylic acid precursors, followed by fluorine atom transfer from electrophilic fluorinating reagents [3]. This approach eliminates the need for traditional fluorinating agents such as bromofluoromethane, which poses significant environmental and safety concerns due to its classification as an ozone-depleting substance [1] [2].

The silver-catalyzed decarboxylative fluorination system represents the most significant breakthrough in this field. Zhou and colleagues developed an innovative process utilizing silver nitrate as a catalyst in combination with Selectfluor as the fluorinating reagent [2] [5]. This system operates under mild conditions, typically at room temperature in aqueous acetone solutions, making it highly suitable for industrial applications. The reaction proceeds through a proposed mechanism involving silver oxidation states, where silver(I) is oxidized to silver(II) by Selectfluor, generating the key intermediate responsible for carboxylate oxidation and subsequent decarboxylation [6].

Experimental studies have demonstrated that this silver-catalyzed system exhibits remarkable efficiency across a broad range of carboxylic acid substrates. Primary, secondary, and tertiary carboxylic acids all undergo successful fluorination, with yields ranging from 55% to 99% depending on substrate structure and reaction conditions [2] [6]. The reaction shows particular effectiveness with activated substrates containing heteroatoms in the α or β positions relative to the carboxyl group, where reaction times can be reduced to 1-3 hours [3].

The photoredox catalytic approach, pioneered by MacMillan and coworkers, represents another significant advancement in decarboxylative fluorination methodology [3]. This system employs visible light activation of iridium-based photocatalysts to generate the requisite oxidizing species for carboxylate activation. The heteroleptic iridium catalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 demonstrates exceptional performance, with the excited state species capable of reducing Selectfluor to initiate the catalytic cycle [3].

The photoredox system operates through an oxidative quenching pathway, where initial reduction of Selectfluor by the photoexcited iridium species generates the strongly oxidizing Ir(IV) complex necessary for carboxylate oxidation [3]. This mechanistic pathway has been confirmed through comprehensive Stern-Volmer fluorescence quenching studies, which demonstrate selective quenching of the photocatalyst emission by Selectfluor but not by carboxylate substrates [3].

Industrial implementation of mixed fluoride systems has shown exceptional promise for large-scale fluticasone production. The combination of silver fluoride and calcium fluoride in acetonitrile at reduced temperatures (-10°C to -15°C) provides superior results in terms of product purity and yield [7]. This system consistently delivers fluticasone propionate with HPLC purities exceeding 98%, representing a substantial improvement over traditional methods [7].

The optimization of reaction parameters has revealed critical dependencies on solvent composition, temperature control, and reagent stoichiometry. The acetonitrile-water solvent system proves essential for maintaining substrate solubility while ensuring homogeneous reaction conditions [3]. Temperature control emerges as particularly crucial in mixed fluoride systems, where maintaining sub-ambient conditions prevents side reactions and improves product selectivity [7].

Comparative analysis of decarboxylative fluorination methodologies reveals distinct advantages for different synthetic scenarios. The silver-catalyzed aqueous system excels in terms of environmental friendliness and operational simplicity, making it ideal for routine industrial production [2]. The photoredox approach offers superior substrate scope and functional group tolerance, particularly valuable for complex derivative synthesis [3]. Mixed fluoride systems provide the highest product purities and yields, justifying their use in premium pharmaceutical applications [7].

The economic impact of implementing decarboxylative fluorination methodologies extends beyond immediate cost savings from reagent substitution. The elimination of bromofluoromethane usage removes regulatory compliance costs associated with ozone-depleting substances, while the improved reaction efficiency reduces energy consumption and waste generation [1] [2]. Process safety improvements through the use of less toxic reagents further enhance the economic attractiveness of these methodologies [8] [2].

Oxidation Step Optimization Using Sodium Hypochlorite and Sodium Hypobromite Systems

The oxidation of the 17β-methylketone to the corresponding carboxylic acid represents a critical transformation in fluticasone synthesis, traditionally accomplished using periodic acid systems that suffer from high cost, environmental concerns, and limited scalability [8] [2] [9]. The development of sodium hypochlorite and sodium hypobromite-based oxidation systems has addressed these limitations while providing superior performance characteristics for industrial implementation.

Sodium hypochlorite emerges as the preferred oxidizing agent for this transformation, offering significant advantages in terms of cost, environmental impact, and reaction efficiency [8] [2]. The optimized protocol employs 10% aqueous sodium hypochlorite in a biphasic system with tetrahydrofuran and ethanol, maintaining reaction temperatures between 25°C and 30°C [8]. This mild temperature regime prevents decomposition of sensitive steroid substrates while ensuring complete conversion of the starting material.

The mechanism of sodium hypochlorite oxidation involves initial formation of a hypochlorite ester intermediate, followed by elimination to generate the corresponding carboxylic acid [8]. This process proceeds through a haloform-type reaction pathway, where the methyl ketone is converted to the carboxylate via sequential halogenation and hydrolysis steps [8]. The use of sodium hydroxide as a base facilitates the elimination step while neutralizing the hydrochloric acid byproduct generated during the reaction.

Temperature control proves critical for achieving optimal yields and minimizing side reactions. Detailed monitoring studies demonstrate that maintaining temperatures between 25°C and 30°C throughout the six-hour reaction period prevents overoxidation while ensuring complete substrate conversion [8]. Temperature excursions above 30°C lead to increased formation of byproducts and reduced overall yield, while temperatures below 25°C result in incomplete conversion within the standard reaction timeframe [8].

The biphasic solvent system design maximizes reaction efficiency while facilitating product isolation. The combination of tetrahydrofuran and ethanol provides adequate solubility for the steroid substrate, while the aqueous sodium hypochlorite phase ensures efficient oxidant delivery [8]. This system design minimizes the formation of emulsions that can complicate product workup procedures.

Sodium hypobromite systems offer alternative advantages, particularly in terms of reaction rate and selectivity [2]. These systems typically employ in situ generation of sodium hypobromite from sodium bromide and sodium hypochlorite, providing a more controlled oxidation environment [2]. The bromination mechanism proceeds more rapidly than the corresponding chlorination, allowing for reduced reaction times of 4-6 hours compared to 6 hours for sodium hypochlorite systems [2].

The environmental advantages of sodium hypochlorite and sodium hypobromite systems compared to traditional periodic acid oxidation are substantial. These systems generate significantly less toxic waste, with the primary byproducts being sodium chloride or sodium bromide and water [8] [2]. The elimination of periodic acid usage removes concerns about heavy metal contamination and reduces the complexity of waste treatment procedures [9].

Process scalability considerations favor the sodium hypochlorite system due to its operational simplicity and readily available reagents [8] [2]. The reaction can be conducted in standard reactor equipment without specialized materials requirements, making it suitable for implementation across various manufacturing scales. The homogeneous nature of the reaction mixture facilitates heat transfer and mixing, critical factors for maintaining consistent product quality at large scale [8].

Safety assessments reveal that sodium hypochlorite oxidation systems present significantly reduced hazards compared to traditional methods [8]. The elimination of periodic acid removes concerns about explosive decomposition, while the mild reaction conditions minimize the risk of thermal runaway. Standard industrial safety protocols for handling hypochlorite solutions are well-established, facilitating regulatory approval and operational implementation [8].

Economic analysis demonstrates substantial cost savings through implementation of optimized oxidation systems. The replacement of expensive periodic acid with commodity sodium hypochlorite reduces raw material costs by approximately 70%, while the improved reaction efficiency and reduced waste generation further enhance the economic attractiveness [2] [9]. The simplified workup procedures reduce labor costs and processing time, contributing to overall manufacturing efficiency.

Yield optimization studies reveal that sodium hypochlorite systems consistently deliver yields of 63.7% for the oxidation step, representing a significant improvement over the 45% yield typically achieved with traditional four-step periodic acid procedures [8] [10]. This improvement stems from the elimination of multiple isolation and purification steps that contribute to material losses in traditional processes.

The integration of sodium hypochlorite oxidation with subsequent synthetic steps has been optimized to minimize material handling and reduce the overall number of process operations [2]. The carboxylic acid product can be directly converted to the corresponding propionate ester without isolation, streamlining the synthetic sequence and improving overall process efficiency.

Quality control considerations for sodium hypochlorite oxidation systems focus on monitoring chlorine content, pH control, and temperature management [8]. Real-time monitoring of these parameters ensures consistent product quality while preventing formation of impurities that could complicate downstream processing. The development of robust analytical methods for in-process monitoring has facilitated the reliable implementation of these systems at industrial scale.

Solid-State Engineering Considerations

The control of solid-state properties represents a critical aspect of fluticasone active pharmaceutical ingredient manufacturing, directly impacting product performance, stability, and processability. The polymorphic landscape of fluticasone compounds presents both opportunities and challenges for pharmaceutical development, requiring sophisticated engineering approaches to ensure consistent product quality and regulatory compliance [11] [12] [13] [14].

Polymorphism Control in Active Pharmaceutical Ingredient Manufacturing

Fluticasone propionate exhibits multiple crystalline forms, with Form I representing the thermodynamically stable polymorph preferred for pharmaceutical applications [12] [13] [14]. The control of polymorphic outcome during crystallization processes requires careful optimization of nucleation and crystal growth conditions, solvent selection, and thermal management protocols [13] [14].

The stable Form I polymorph of fluticasone propionate is characterized by distinctive X-ray powder diffraction patterns with characteristic peaks at 18.9° 2θ, distinguishing it from metastable forms that exhibit different diffraction signatures [11] [12]. This crystalline form demonstrates superior flowability properties and thermodynamic stability, making it the preferred form for industrial manufacturing and pharmaceutical formulation [13] [14].

Crystallization solvent selection emerges as the primary determinant of polymorphic outcome in fluticasone synthesis. Polyethylene glycol-based solvent systems, particularly PEG 400 and PEG 6000, consistently promote formation of the desired Form I polymorph [13] [14]. These solvents provide optimal supersaturation profiles and nucleation kinetics that favor the thermodynamically stable crystal form. The use of PEG solvents also results in smaller crystal sizes with narrow size distributions, advantageous for pharmaceutical processing and product performance [13].

Antisolvent crystallization using water as the precipitating agent has been extensively studied for fluticasone polymorph control [13] [14]. The rapid addition of water to PEG solutions of fluticasone propionate results in instantaneous nucleation, with the crystallization process occurring during the mixing phase [13]. This rapid nucleation promotes formation of microcrystals with particle sizes in the range of 0.985-4.090 μm, suitable for inhalation applications [13].

The mechanistic understanding of polymorphic control reveals that nucleation kinetics play a crucial role in determining the final crystal form [13] [14]. Fast nucleation conditions favor the formation of kinetically controlled products, while slower nucleation allows thermodynamic factors to dominate, leading to the stable Form I polymorph [13]. The balance between nucleation and crystal growth rates can be manipulated through temperature control, stirring rates, and concentration profiles.

Crystallization from organic solvents such as methanol and acetone requires careful optimization to prevent formation of undesired polymorphs [13] [14]. These solvents can promote formation of metastable forms, particularly when crystallization occurs rapidly without adequate thermodynamic equilibration [13]. The addition of seed crystals of Form I can direct crystallization toward the desired polymorph, but requires careful control of seeding protocols and growth conditions.

Temperature management during crystallization processes proves critical for achieving consistent polymorphic outcomes [15] [13]. Controlled cooling crystallization protocols, where solutions are gradually cooled from elevated temperatures to ambient conditions, generally favor formation of the stable Form I polymorph [15]. The cooling rate must be optimized to balance nucleation density with crystal quality, avoiding both spontaneous precipitation and incomplete crystallization.

The influence of mechanical processing on polymorphic stability has been extensively investigated for fluticasone compounds [11] [16]. Jet milling operations, commonly employed for particle size reduction in pharmaceutical manufacturing, can induce partial amorphization and polymorphic transitions [11]. Scanning electron microscopy studies reveal that jet-milled particles exhibit more irregular surface morphologies compared to wet-polished materials, potentially affecting powder flow and dispersion properties [11].

Alternative particle engineering approaches, including wet polishing and controlled crystallization, offer advantages for maintaining polymorphic integrity while achieving desired particle size distributions [11] [16]. Wet polishing produces particles with smoother surface morphologies and more regular shapes, contributing to improved powder flow properties and aerodynamic performance [11]. The preservation of crystalline integrity during these processes ensures consistent product performance and stability.

The characterization of polymorphic forms requires multiple analytical techniques to ensure accurate identification and quantification [12] [16] [17]. X-ray powder diffraction serves as the primary method for polymorph identification, providing definitive structural information through characteristic diffraction patterns [12] [17]. Differential scanning calorimetry complements diffraction studies by revealing thermal transitions and stability relationships between different polymorphic forms [17].

Solid-state nuclear magnetic resonance spectroscopy, particularly 19F NMR, provides additional structural information for fluticasone polymorphs, taking advantage of the multiple fluorine atoms present in the molecule [18]. These studies can detect subtle structural differences between polymorphic forms that may not be readily apparent through other analytical methods [18].

The development of robust manufacturing processes for polymorphic control requires comprehensive understanding of the nucleation and crystal growth mechanisms specific to fluticasone systems [13] [14] [19]. Controlled nucleation techniques, including seeding strategies and template-assisted crystallization, offer approaches for directing polymorphic outcome while maintaining process reproducibility [19].

Sonochemical crystallization has emerged as an innovative approach for controlling fluticasone polymorphism [19]. Ultrasonic energy can promote uniform nucleation while preventing uncontrolled crystal growth, resulting in more consistent particle size distributions and polymorphic outcomes [19]. The optimization of ultrasonic parameters, including frequency, power, and exposure time, allows fine-tuning of crystallization behavior.

Scale-up considerations for polymorphic control focus on maintaining consistent mixing, heat transfer, and mass transfer conditions across different reactor sizes [13] [14]. The preservation of nucleation and growth kinetics during scale-up requires careful design of agitation systems and temperature control protocols. Process analytical technology implementation enables real-time monitoring of crystallization progress and polymorphic outcome, facilitating process control and quality assurance.

The regulatory implications of polymorphic control in fluticasone manufacturing extend beyond immediate product quality concerns [12] [20]. Regulatory agencies require comprehensive characterization of polymorphic forms and demonstration of manufacturing consistency [20]. The development of robust analytical methods and process controls ensures compliance with pharmaceutical quality standards while supporting regulatory submissions.

Quality by design principles applied to fluticasone polymorphism control emphasize the identification of critical quality attributes and their relationship to process parameters [11] [13]. The establishment of design spaces for crystallization processes enables systematic optimization while ensuring consistent product quality [13]. This approach facilitates both development efficiency and regulatory compliance through science-based process understanding.

The economic impact of effective polymorphic control extends throughout the pharmaceutical value chain [13] [14]. Consistent production of the desired Form I polymorph eliminates the need for reprocessing or material rejection, reducing manufacturing costs and improving efficiency [13]. The enhanced stability and performance characteristics of properly controlled polymorphs contribute to improved product shelf life and reduced formulation complexity.

Environmental considerations in polymorphic control focus on solvent selection and waste minimization [13] [14]. The use of environmentally benign solvents such as polyethylene glycols aligns with green chemistry principles while maintaining process effectiveness [13]. The development of solvent recovery and recycling protocols further reduces environmental impact while improving process economics.

The integration of computational approaches, including molecular dynamics simulations and crystal structure prediction, enhances understanding of polymorphic relationships and crystallization behavior [12] [17]. These tools enable rational design of crystallization processes and prediction of polymorphic stability under different conditions, supporting both development and manufacturing optimization.

Long-term stability studies of different fluticasone polymorphs provide critical information for process validation and product lifecycle management [17] [13]. The establishment of stability relationships between different crystal forms under various storage conditions informs manufacturing strategy and ensures consistent product performance throughout the product lifecycle.

The development of innovative crystal engineering approaches, including cocrystallization and solid solution formation, offers potential advantages for improving fluticasone solid-state properties [17] [21]. These strategies can enhance dissolution rates, stability, and processability while maintaining the therapeutic efficacy of the active pharmaceutical ingredient.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Drug Indication

FDA Label

Therapeutic Uses

Fluticasone propionate nasal spray is indicated for the management of the nasal symptoms of seasonal and perennial allergic and nonallergic rhinitis in adults and pediatric patients 4 years of age and older. /Included in US product label/

Fluticasone propionate cream is a medium potency corticosteroid indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. Fluticasone propionate cream may be used with caution in pediatric patients 3 months of age or older. The safety and efficacy of drug use for longer than 4 weeks in this population have not been established. /Included in US product label/

Fluticasone propionate ointment is a medium potency corticosteroid indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses in adult patients. /Included in US product label/

For more Therapeutic Uses (Complete) data for Fluticasone (6 total), please visit the HSDB record page.

Mechanism of Action

The exact mechanism(s) of anti-inflammatory action of corticosteroids in allergic rhinitis remains unknown, but may involve reductions in the following: number of mediator cells (basophils, eosinophils, helper-inducer [CD4+, T4] T-cells, mast cells, and neutrophils) in the nasal mucosa, nasal reactivity to allergens, and release of inflammatory mediators and proteolytic enzymes. Following exposure of patients with a history of allergic rhinitis to allergen, eosinophils, basophils, mast cells, T cells, and neutrophils appear to infiltrate nasal secretions and mucosa, releasing inflammatory mediators that generate allergic responses such as pruritus, sneezing, rhinorrhea, and nasal edema. /Corticosteroids/

Other mechanisms by which corticosteroids may improve symptoms of allergic rhinitis may involve inhibition of postcapillary venule dilation and permeability and facilitation of nasomucociliary clearance of nasal secretions. Patients receiving short- and long-term treatment with intranasal fluticasone propionate have demonstrated decreases in nasal turbinate swelling and mucosal inflammation. As inflammatory changes occur during periods of increased nasal hyperresponsiveness, the degree of response to nasal secretory stimuli has been used as an indirect measure of inflammation. In patients with asymptomatic seasonal allergic rhinitis, pretreatment with intranasal fluticasone propionate for 2-6 weeks prior to challenge with allergens or inflammatory mediatorsgenerally reduced the release of tryptase, histamine, eosinophilic cationic protein, and prostaglandin D2 in nasal biopsies or nasal lavage fluid; concentrations of eosinophils or activated eosinophils, CD4+ T-cells, and basophils also were reduced. /Corticosteroids/

Like other topical corticosteroids, fluticasone propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.

Vapor Pressure

Impurities

[(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17beta-yl]carbonyl]sulphenic acid

6alpha,9-difluoro-17-[[(fluoromethyl)sulpanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl acetate

6alpha,9-difluoro-17-[(methylsulphanyl)carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl propanoate

For more Impurities (Complete) data for Fluticasone (9 total), please visit the HSDB record page.

Absorption Distribution and Excretion

Limited data from studies in which radiolabeled fluticasone propionate has been administered orally indicate that the drug is poorly absorbed from the GI tract and undergoes rapid first-pass metabolism in the liver. Preliminary data from a dose-ranging study suggests that the amount of unchanged fluticasone propionate in plasma increases with dose following oral administration, but the bioavailability of the radiolabeled drug averaged about 1% or less after oral doses of 1-40 mg.

Following oral administration of 1 or 16 mg of radiolabeled propionylfluticasone in a few healthy individuals, peak plasma radioactivity levels (expressed as fluticasone propionate equivalents) averaging approximately 1.3 or 9.1 ng/mL, respectively, were achieved within 0.5-6 hours. Since no unchanged fluticasone propionate was detected in plasma for up to 6 hours after oral administration of unlabeled fluticasone propionate given on a separate occasion, the plasma radioactivity noted after administration of the radiolabeled drug was presumed to be fluticasone propionate metabolites. It has been suggested that the presence of small amounts (50-170 pg/mL) of fluticasone propionate in plasma from 6-24 hours after the dose in these individuals potentially may represent rectal reabsorption of unmetabolized drug.

The extent of percutaneous absorption of topical corticosteroids is determined by many factors, including the vehicle and the integrity of the epidermal barrier. Occlusive dressing enhances penetration. Topical corticosteroids can be absorbed from normal intact skin. Inflammation and/or other disease processes in the skin increase percutaneous absorption.

For more Absorption, Distribution and Excretion (Complete) data for Fluticasone (14 total), please visit the HSDB record page.

Metabolism Metabolites

The inactive /17beta-carboxylic acid derivative/ had less affinity (approximately 1/2,000) than the parent drug for the glucocorticoid receptor of human lung cytosol in vitro and negligible pharmacological activity in animal studies. Other metabolites detected in vitro using cultured human hepatoma cells have not been detected in man.

No metabolites of fluticasone propionate were detected in an in vitro study of radiolabeled fluticasone propionate incubated in a human skin homogenate.

Associated Chemicals

Wikipedia

Diethyltryptamine

Drug Warnings

The most frequent adverse effects of fluticasone propionate nasal spray involve the nasal mucous membranes. Epistaxis or sensations of nasal burning/irritation have been reported in 6-6.9 or 2.4-3.2%, respectively, of patients receiving fluticasone propionate (100-200 ug once daily) in controlled studies. These adverse effects usually are of short duration and rarely require changes in or discontinuance of therapy. Sensations of nasal burning may result from excipients in the commercially available preparation since the frequency and severity of these effects are similar in patients receiving an intranasal placebo vehicle with identical inactive ingredients. In addition, the similar occurrence of adverse nasal effects in fluticasone propionate- or placebo-treated patients with seasonal or perennial rhinitis may result from physical contact and irritation of the characteristically sensitive nasal passages of these patients. Pharyngitis or cough has been reported in 6-7.8 or 3.6-3.8%, respectively, of patients receiving the drug. Symptoms of asthma have occurred in 7.2 or 3.3% of those receiving 100 or 200 ug, respectively, of fluticasone propionate once daily.

Other adverse nasopharyngeal or respiratory effects occurring in 1-3% of patients receiving fluticasone propionate nasal spray include nasal secretions containing blood, nasal discharge, and bronchitis. Sneezing, rhinorrhea, sinusitis, sore throat, throat irritation and dryness, hoarseness, voice changes, alteration or loss of sense of taste and/or smell, nasal congestion or blockage, or nasal dryness has been reported in patients receiving fluticasone propionate nasal spray in controlled studies or during postmarketing surveillance. Nasal septum excoriation, ulceration, or nasal septum crusting also has been reported in patients receiving fluticasone propionate nasal spray. It has been suggested that nasal septum crusting, nasal dryness accompanied by nasal manipulation ("picking"), or nasal bleeding may predispose to the development of nasal perforation, which has been reported rarely with intranasal administration of corticosteroids, including fluticasone propionate. In 2 patients who experienced nasal perforation with fluticasone propionate, both had previous septal surgery that may have increased the risk of nasal perforation.

Localized candidal infections of the nose and/or pharynx have occurred rarely during fluticasone propionate therapy. If a candidal infection is suspected, appropriate local anti-infective therapy and/or discontinuance of intranasal corticosteroid therapy should be considered. Upper respiratory infection also has been reported with intranasal fluticasone propionate therapy, but a causal relationship to the drug has not been established

For more Drug Warnings (Complete) data for Fluticasone (41 total), please visit the HSDB record page.

Biological Half Life

The apparent elimination half-life of fluticasone propionate after iv administration is approximately 3 hours.

General Manufacturing Information

Analytic Laboratory Methods

Analyte: fluticasone propionate; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards /Fluticasone propionate/

Analyte: fluticasone propionate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 239 nm and comparison to standards /Fluticasone propionate/

Analyte: fluticasone propionate; matrix: pharmaceutical preparation (nasal spray); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) /Fluticasone propionate/

For more Analytic Laboratory Methods (Complete) data for Fluticasone (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: fluticasone propionate; matrix: pharmaceutical preparation; procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm /Fluticasone propionate/

Analyte: fluticasone propionate; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 20 pg/mL /Fluticasone propionate/

Storage Conditions

Store /fluticasone propionate inhalation powder/ at controlled room temperature, 20 to 25 °C (68 to 77 °F) in a dry place away from direct heat or sunlight. Keep out of reach of children. The Diskus inhalation device is not reusable. The device should be discarded 6 weeks after removal from the moisture-protective foil pouch or after all blisters have been used (when the dose indicator reads "0"), whichever comes first. Do not attempt to take the device apart.

Fluticasone propionate cream /and ointment should be/ stored between 2 and 30 °C (36 and 86 °F).

Fluticasone propionate nasal pump spray should be stored at 4-30 °C.

Interactions

In a placebo-controlled crossover study in 8 healthy volunteers, coadministration of a single dose of orally inhaled fluticasone propionate with multiple doses of ketoconazole to steady state resulted in increased plasma fluticasone propionate exposure, a reduction in plasma cortisol AUC, and no effect on urinary excretion of cortisol. Caution should be exercised when fluticasone propionate is coadministered with ketoconazole and other known potent cytochrome P450 3A4 inhibitors.

Dates

Allen A, Schenkenberger I, Trivedi R, Cole J, Hicks W, Gul N, Jacques L: Inhaled fluticasone furoate/vilanterol does not affect hypothalamic-pituitary-adrenal axis function in adolescent and adult asthma: randomised, double-blind, placebo-controlled study. Clin Respir J. 2013 Oct;7(4):397-406. doi: 10.1111/crj.12026. Epub 2013 Jun 5. [PMID:23578031]

Phillipps GH: Structure-activity relationships of topically active steroids: the selection of fluticasone propionate. Respir Med. 1990 Nov;84 Suppl A:19-23. [PMID:2287791]

Harding SM: The human pharmacology of fluticasone propionate. Respir Med. 1990 Nov;84 Suppl A:25-9. [PMID:2287792]

Crim C, Pierre LN, Daley-Yates PT: A review of the pharmacology and pharmacokinetics of inhaled fluticasone propionate and mometasone furoate. Clin Ther. 2001 Sep;23(9):1339-54. [PMID:11589253]

Choi JS, Han JY, Kim MY, Velazquez-Armenta EY, Nava-Ocampo AA: Pregnancy outcomes in women using inhaled fluticasone during pregnancy: a case series. Allergol Immunopathol (Madr). 2007 Nov-Dec;35(6):239-42. [PMID:18047814]

Spadijer Mirkovic C, Peric A, Vukomanovic Durdevic B, Vojvodic D: Effects of Fluticasone Furoate Nasal Spray on Parameters of Eosinophilic Inflammation in Patients With Nasal Polyposis and Perennial Allergic Rhinitis. Ann Otol Rhinol Laryngol. 2017 Aug;126(8):573-580. doi: 10.1177/0003489417713505. Epub 2017 Jun 6. [PMID:28587510]

FDA Approved Drug Products December 1990

FDA Fluticasone Furoate Approval 2007